molecular formula C25H21N3O3S B2717154 2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893927-48-5

2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2717154
CAS RN: 893927-48-5
M. Wt: 443.52
InChI Key: PVGFWASALKRRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C25H21N3O3S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality 2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research has explored the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of novel coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as demonstrated in vitro through various assays like DPPH, ABTS, and FRAP. The crystal packing analysis revealed supramolecular architectures facilitated by hydrogen bonding, indicating potential applications in material science and biomedical research for antioxidant applications (Chkirate et al., 2019).

Antimicrobial Activities

Another area of application for compounds related to the pyrazole-acetamide structure is in the development of novel antimicrobial agents. A study synthesized new thiazole derivatives incorporating a pyrazole moiety, showing significant antibacterial and antifungal activities against a range of pathogens. This indicates the potential of these compounds in developing new antimicrobial drugs (Saravanan et al., 2010).

Computational and Pharmacological Evaluation

The computational and pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, has been performed for toxicity assessment, tumor inhibition, and anti-inflammatory actions. This comprehensive evaluation demonstrates the broad spectrum of biological activities that these compounds may exhibit, suggesting their potential in drug discovery and development (Faheem, 2018).

Synthesis and Structural Characterization

The synthesis and crystal structure analysis of compounds similar in structure to the specified chemical have been reported, providing insights into their molecular configurations and potential interactions in biological systems. Such studies are foundational in understanding the chemical behavior and potential applications of these compounds in various scientific domains (Nayak et al., 2014).

Analgesic Agents

Thiazole and pyrazole derivatives have been explored for their analgesic properties, offering a promising avenue for the development of new pain management solutions. The synthesis and evaluation of novel thiazole derivatives as analgesic agents highlight the therapeutic potential of these compounds (Saravanan et al., 2011).

properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c29-24(15-18-11-13-20(14-12-18)19-7-3-1-4-8-19)26-25-22-16-32(30,31)17-23(22)27-28(25)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGFWASALKRRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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